molecular formula C10H11ClO2S B14734089 1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide CAS No. 5324-77-6

1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide

Katalognummer: B14734089
CAS-Nummer: 5324-77-6
Molekulargewicht: 230.71 g/mol
InChI-Schlüssel: DWFHOYZCDGUMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is an organic compound that belongs to the class of benzothiepine derivatives This compound is characterized by the presence of a chlorine atom and a benzothiepine ring system with two oxygen atoms forming a dioxide structure

Vorbereitungsmethoden

The synthesis of 1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide typically involves the chlorination of 1,2,4,5-tetrahydro-3-benzothiepine followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. Industrial production methods may involve continuous flow processes to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the dioxide group to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide involves its interaction with specific molecular targets. The chlorine atom and dioxide functionalities play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activities, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide can be compared with other benzothiepine derivatives such as:

    1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.

    1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds exhibit a range of biological activities, including anticancer and antidiabetic properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5324-77-6

Molekularformel

C10H11ClO2S

Molekulargewicht

230.71 g/mol

IUPAC-Name

5-chloro-1,2,4,5-tetrahydro-3λ6-benzothiepine 3,3-dioxide

InChI

InChI=1S/C10H11ClO2S/c11-10-7-14(12,13)6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2

InChI-Schlüssel

DWFHOYZCDGUMAH-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC(C2=CC=CC=C21)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.